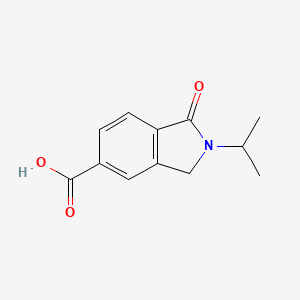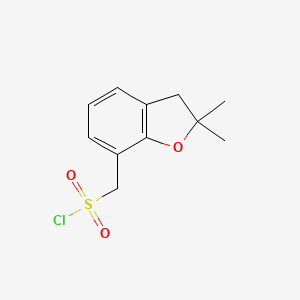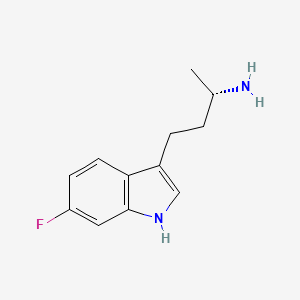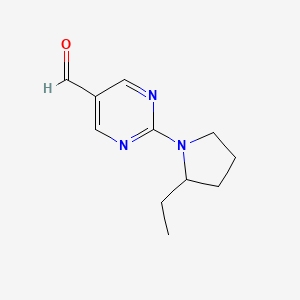
2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound features a pyrimidine ring substituted with a 2-ethylpyrrolidinyl group and an aldehyde functional group at the 5-position. It is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with 2-ethylpyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine ring and aldehyde functional group. These interactions can modulate biological pathways and lead to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde: Similar structure but lacks the ethyl group on the pyrrolidine ring.
Pyrrolidine-2,5-dione: Contains a pyrrolidine ring but differs in the functional groups attached.
Uniqueness
2-(2-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both the 2-ethylpyrrolidinyl group and the aldehyde functional group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
2-(2-ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-2-10-4-3-5-14(10)11-12-6-9(8-15)7-13-11/h6-8,10H,2-5H2,1H3 |
Clé InChI |
FCLXMBJLSSFXDG-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCN1C2=NC=C(C=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)
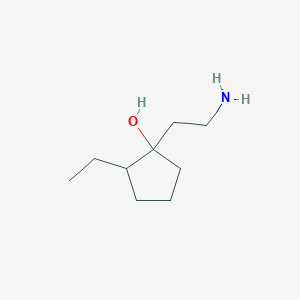
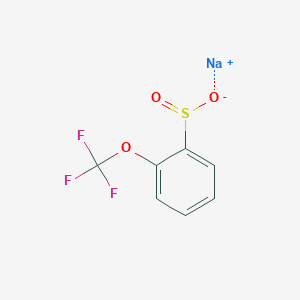


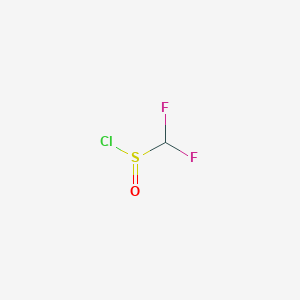
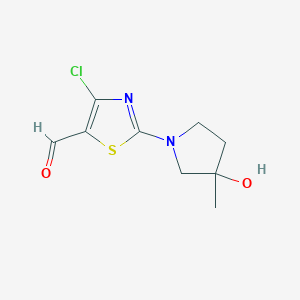
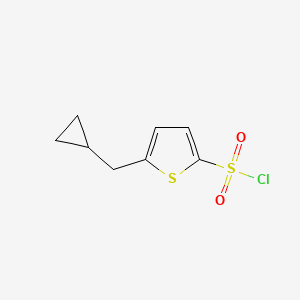
![Ethyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13156017.png)

